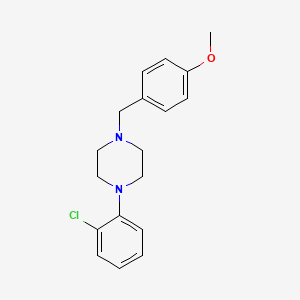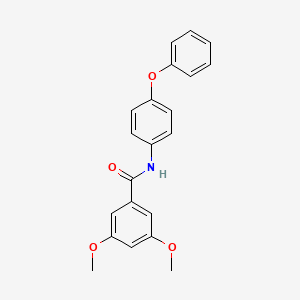
1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine, also known as mCPP, is a psychoactive compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research to study the effects of serotonin on the central nervous system.
作用機序
MCPP acts on the serotonin receptors in the central nervous system. It has been shown to act as an agonist at the 5-HT1A, 5-HT1B, and 5-HT2C receptors and as an antagonist at the 5-HT2A receptor. The exact mechanism of action of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine is not fully understood, but it is believed to modulate the release and reuptake of serotonin in the brain.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to increased arousal and anxiety. It has also been shown to decrease the activity of the prefrontal cortex, which can lead to impaired cognitive function.
実験室実験の利点と制限
One advantage of using 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine in lab experiments is its ability to selectively activate or block specific serotonin receptors. This allows researchers to study the specific role of each receptor in various physiological and pathological processes. However, one limitation of using 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine is its potential to produce inconsistent results due to its complex mechanism of action and the variability in the response of different individuals.
将来の方向性
There are several future directions for the use of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine in scientific research. One area of interest is the role of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine in the treatment of anxiety and depression. Another area of interest is the use of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine as a tool to study the role of serotonin in the development and progression of various neurological disorders. Additionally, there is a need for further research to better understand the mechanism of action of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine, or 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine, is a psychoactive compound commonly used in scientific research to study the effects of serotonin on the central nervous system. Its specific mechanism of action and biochemical and physiological effects make it a valuable tool for studying the role of serotonin in various physiological and pathological processes. While there are limitations to using 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine in lab experiments, its potential therapeutic applications and future directions for research make it an important compound to study.
合成法
The synthesis of 1-(2-chlorophenyl)-4-(4-methoxybenzyl)piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 4-methoxybenzyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The purity of the final product is determined using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
MCPP is commonly used in scientific research to study the effects of serotonin on the central nervous system. It is used as a serotonin receptor agonist and antagonist to investigate the role of serotonin in various physiological and pathological processes. It has been used in studies related to anxiety, depression, and schizophrenia.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSMKXAAVXUMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261161 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)
![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)


![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)



![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)
